What are the properties of 4,6-Dibromothieno[3,4-c]furan-1,3-dione?
What are the properties of 4,6-Dibromothieno[3,4-c]furan-1,3-dione?
An In-depth Technical Guide to 4,6-Dibromothieno[3,4-c]furan-1,3-dione: Properties, Synthesis, and Applications
Abstract
4,6-Dibromothieno[3,4-c]furan-1,3-dione is a pivotal intermediate in the synthesis of advanced organic electronic materials. As a derivative of the electron-deficient thieno[3,4-c]furan-1,3-dione core, its primary utility lies in its function as a precursor to the widely-used thieno[3,4-c]pyrrole-4,6-dione (TPD) building block. The two bromine atoms serve as versatile synthetic handles for subsequent cross-coupling reactions, enabling the construction of complex π-conjugated polymers and small molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed representative synthesis protocol, its key chemical transformations, and its applications in high-performance organic solar cells and thin-film transistors.
Introduction and Significance
The development of high-performance organic semiconductors is central to advancing technologies such as flexible displays, printable electronics, and organic photovoltaics (OPVs). A prevailing strategy in molecular design is the creation of donor-acceptor (D-A) conjugated systems, which allows for precise tuning of the material's optical and electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap.[1]
The thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety has emerged as a powerful electron-accepting unit for constructing these D-A copolymers.[2] Its rigid, planar structure and strong electron-withdrawing nature promote intermolecular π-π stacking and lead to low-lying HOMO energy levels, which is beneficial for achieving high open-circuit voltages in solar cells and ensuring environmental stability.[1][2]
4,6-Dibromothieno[3,4-c]furan-1,3-dione serves as the foundational starting point for introducing the TPD core into a polymer backbone. It is not typically used in its anhydride form in final devices but is rather a stable, accessible precursor that is readily converted into the corresponding N-alkylated dibromo-TPD monomer immediately prior to polymerization.[3][4] This two-step approach provides significant synthetic flexibility, allowing for the introduction of various solubilizing side-chains on the nitrogen atom, a critical factor for solution-processable materials.
Physicochemical Properties
The compound is typically a light red-yellow or off-white solid.[5] While it is commercially available from multiple suppliers, key experimental data such as a definitive melting point is not consistently reported in the scientific literature. The data presented below is a consolidation of supplier information and predicted values.
| Property | Value | Source(s) |
| CAS Number | 1015423-45-6 | [5][6] |
| Molecular Formula | C₆Br₂O₃S | [5][7] |
| Molecular Weight | 311.94 g/mol | [5][7] |
| IUPAC Name | 4,6-dibromothieno[3,4-c]furan-1,3-dione | [8] |
| Synonyms | 2,5-Dibromo-3,4-thiophenedicarboxylic anhydride | [8] |
| Appearance | Light red-yellow solid | [5] |
| Purity | ≥95% - 98% (typical commercial grades) | [9][10] |
| Boiling Point | 420.1 ± 45.0 °C (Predicted) | [7] |
| Density | 2.507 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis and Purification
The synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione is achieved through the dehydration and cyclization of its corresponding dicarboxylic acid. This is a standard organic transformation for forming a cyclic anhydride. The upstream precursor, 2,5-dibromothiophene-3,4-dicarboxylic acid, is the logical starting material.[10] The following protocol is a representative procedure adapted from the well-documented synthesis of the non-brominated analog, thieno[3,4-c]furan-1,3-dione.[11]
Representative Synthetic Protocol
Reaction: 2,5-dibromothiophene-3,4-dicarboxylic acid → 4,6-Dibromothieno[3,4-c]furan-1,3-dione
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,5-dibromothiophene-3,4-dicarboxylic acid (1.0 eq).
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Solvent/Reagent Addition: Add an excess of acetic anhydride (approx. 10-15 mL per gram of starting material). Acetic anhydride serves as both the dehydrating agent and the reaction solvent.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or by observing the dissolution of the starting diacid.
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Causality: The high temperature provides the necessary activation energy for the intermolecular dehydration, where two carboxylic acid groups cyclize to form the five-membered anhydride ring. Acetic anhydride drives the equilibrium towards the product by consuming the water that is eliminated.
-
-
Workup and Isolation: After cooling the mixture to room temperature, the excess acetic anhydride is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent, such as toluene, to yield the final product as a crystalline solid.[11]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4,6-Dibromothieno[3,4-c]furan-1,3-dione.
Reactivity and Key Transformations
The primary value of 4,6-Dibromothieno[3,4-c]furan-1,3-dione is its role as a stable precursor to N-alkylated 1,3-dibromothieno[3,4-c]pyrrole-4,6-dione monomers, which are the direct building blocks for polymerization.
Imide Formation
The anhydride ring is susceptible to nucleophilic attack by primary amines. This reaction proceeds in two stages: (1) ring-opening of the anhydride to form an amic acid intermediate, and (2) subsequent thermal or chemical dehydration to close the ring, forming the more stable five-membered imide.
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Step 1: 4,6-Dibromothieno[3,4-c]furan-1,3-dione is dissolved in a high-boiling point solvent like toluene with a primary amine (e.g., octylamine, 2-ethylhexylamine).
-
Step 2: The mixture is heated to reflux, often with a Dean-Stark trap to remove water, driving the reaction to completion to form the N-alkylated dibromo-TPD monomer.[3]
Palladium-Catalyzed Cross-Coupling Polymerization
The N-alkylated dibromo-TPD monomer is a cornerstone for synthesizing D-A conjugated polymers. The two bromine atoms at the 4- and 6-positions are readily displaced via palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling.[3][12][13]
-
Stille Coupling: The dibromo-TPD monomer is reacted with an organostannane (e.g., a distannylated donor monomer) in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[12]
-
Suzuki Coupling: The dibromo-TPD monomer is reacted with an organoboron compound (e.g., a diboronic acid or ester derivative of a donor monomer) with a palladium catalyst and a base (e.g., K₃PO₄).[14]
This polymerization strategy allows for the creation of a diverse library of polymers where the TPD unit acts as the acceptor and is linked to various donor units, enabling fine-tuning of the final material's properties.
Key Reactivity Pathway Diagram
Caption: Primary reaction pathway from the anhydride to conjugated polymers.
Applications in Materials Science
Polymers derived from the 4,6-Dibromothieno[3,4-c]furan-1,3-dione scaffold have demonstrated excellent performance in organic electronic devices.
-
Organic Solar Cells (OSCs): TPD-based polymers are used as either electron donor or acceptor materials in the active layer of bulk heterojunction (BHJ) solar cells.[1][8] Their low-lying HOMO levels contribute to high open-circuit voltages (Voc), and their broad absorption profiles help improve the short-circuit current (Jsc). Power conversion efficiencies (PCEs) for devices using TPD-based copolymers have exceeded 8%.[2] For example, a polymer known as PBDTTPD, when blended with PC₇₁BM, achieved a PCE of 5.5% with a high Voc of 0.85 V.[1]
-
Organic Thin-Film Transistors (OTFTs): The strong electron-withdrawing nature of the TPD unit makes its polymers suitable for n-type (electron-transporting) or ambipolar charge transport.[3] The planarity of the TPD core promotes ordered packing in thin films, which is crucial for efficient charge mobility. Electron mobilities for TPD-based polymers have been reported as high as 2.11 × 10⁻³ cm² V⁻¹ s⁻¹.[15]
Spectroscopic Characterization (Expected)
While specific spectra for the title compound are not widely published, its structure allows for clear predictions of its key spectroscopic features.
-
¹³C NMR: Two distinct signals are expected in the aromatic region for the quaternary, bromine-bearing carbons (C-Br) and the quaternary carbons fused to the furan ring. A prominent downfield signal corresponding to the anhydride carbonyl carbons (C=O) would be expected in the range of 160-165 ppm.
-
¹H NMR: As the thiophene ring is fully substituted, no signals would be observed in the aromatic proton region (6-8 ppm).
-
Infrared (IR) Spectroscopy: The most characteristic signals would be the symmetric and asymmetric stretching vibrations of the C=O bonds in the cyclic anhydride group, typically appearing as two distinct, strong bands in the region of 1750-1850 cm⁻¹.
Safety and Handling
4,6-Dibromothieno[3,4-c]furan-1,3-dione should be handled with standard laboratory precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7] Some suppliers also list H302 (Harmful if swallowed).[3]
-
GHS Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation from moisture.[9]
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